molecular formula C8H14N2O4 B023832 (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone CAS No. 71405-01-1

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Cat. No. B023832
CAS RN: 71405-01-1
M. Wt: 202.21 g/mol
InChI Key: RIBKFUFXCHRYDR-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of related azetidinone compounds involves multi-step synthetic routes starting from readily available precursors. For example, one approach to synthesize enantiopure compounds similar to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone involves the displacement of a methanesulfonate of a hydroxypropyl counterpart with sodium azide, followed by ester hydrolysis (Feng & Lubell, 2001). Another method describes the synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone derivatives through a stereoselective synthesis route from inexpensive and easily available starting materials (Cozzi et al., 1998).

Molecular Structure Analysis

The molecular structure of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone features a constrained four-membered β-lactam ring, which is crucial for its biological activity and chemical reactivity. The presence of a hydroxyl group and a protected amino function allows for further functionalization and incorporation into larger molecules. The stereochemistry of the compound is essential for its activity, with the (S)-enantiomer often being the focus of synthetic efforts due to its relevance in biological systems.

Chemical Reactions and Properties

Azetidinone derivatives, including (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, are known for their reactivity due to the strained β-lactam ring. They can undergo various chemical reactions, including ring-opening reactions, nucleophilic substitutions, and transformations into other heterocycles. These reactions are pivotal in the synthesis of β-lactam antibiotics and other biologically active molecules (Shiozaki & Masuko, 1987).

Scientific Research Applications

Synthetic Routes to β-Amino Acid Derivatives

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone plays a crucial role in the synthesis and transformations of functionalized β-amino acid derivatives, which are significant in drug research due to their biological relevance. The compound is involved in various metathesis reactions such as ring-opening, ring-closing, and cross metathesis, to access either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes are highlighted for their selectivity, stereocontrolled methodologies, and their efficiency in producing novel molecular entities with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Role in Overcoming Bacterial Resistance to β-Lactam Antibiotics

The structural scaffold of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, particularly the 2-azetidinone ring, is integral to the action of β-lactam antibiotics. Research into enhancing the performance of β-lactam antibiotics against drug-resistant bacteria has explored various modifications and derivatives of this core structure. Efforts include the search for potent β-lactam derivatives, penicillinase-stable variants, and novel compounds with alternative mechanisms of action to address the growing issue of bacterial resistance (Abeylath & Turos, 2008).

Pharmacokinetic Enhancements and Drug Delivery

The azetidinone core, exemplified by (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, has been pivotal in the development of novel drug delivery systems aimed at improving pharmacokinetic profiles. These systems are designed to optimize the delivery of β-lactam antibiotics, enhancing their efficacy and overcoming challenges associated with bacterial resistance. This includes the development of prodrugs and the utilization of drug carriers such as liposomes and nanoparticles to ensure more effective drug delivery to target sites (Sun, Qian, & Huang, 2014).

Antimicrobial Potential and Resistance Mechanisms

Investigations into the antimicrobial potential of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone derivatives highlight their significance in addressing drug-resistant microbial strains. The compound's role in the synthesis of β-lactam antibiotics and related derivatives underscores its importance in developing strategies to counteract resistance mechanisms in pathogens. This area of research is crucial for the ongoing battle against resistant bacterial infections and the search for novel antimicrobial agents (Bhat & Gogate, 2021).

Mechanism of Action

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed . They should not be released into the environment . In the event of fire, self-contained breathing apparatus and full protective gear should be worn .

Future Directions

More efforts must be made to make Boc removal practical, clean, and minimize any potential impact . An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

properties

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKFUFXCHRYDR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503692
Record name tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

CAS RN

71405-01-1
Record name tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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